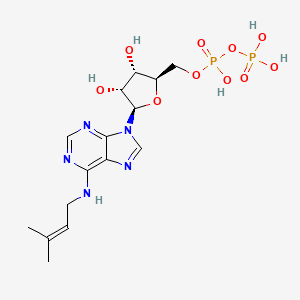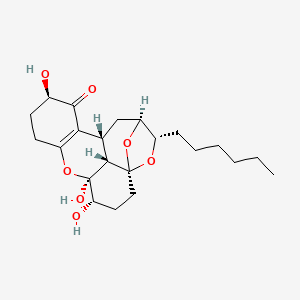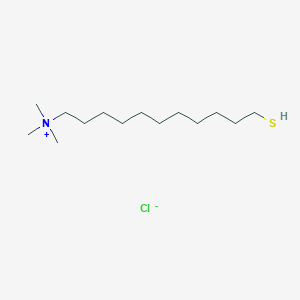
1-Undecanaminium, 11-mercapto-N,N,N-trimethyl-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Undecanaminium, 11-mercapto-N,N,N-trimethyl-, chloride” is a chemical compound with the molecular formula C14H32NS・Cl . It is also known by the name "N,N,N-trimethyl-(11-mercaptaundecyl)ammonium chloride" .
Molecular Structure Analysis
The molecular structure of “1-Undecanaminium, 11-mercapto-N,N,N-trimethyl-, chloride” consists of 14 carbon atoms, 32 hydrogen atoms, 1 nitrogen atom, 1 sulfur atom, and 1 chloride atom . The exact structure would be best determined through methods such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Undecanaminium, 11-mercapto-N,N,N-trimethyl-, chloride” are not fully detailed in the sources I have access to .Scientific Research Applications
Corrosion Protection
- 1-Undecanaminium, 11-mercapto-N,N,N-trimethyl-, chloride has been used in the development of one- and two-dimensional polymer films on iron surfaces for corrosion protection. A study showed that these films, modified with various silanes, effectively protected iron from corrosion in environments like aerated NaCl and exposure to room air (Nozawa & Aramaki, 1999).
Polymer Grafting
- The compound serves as a starting material for synthesizing initiators used in grafting polymers from gold surfaces. A two-step synthesis process from 11-mercapto-1-undecanol was demonstrated to be efficient for producing such initiators (Belegrinou, Malinova, Masciadri, & Meier, 2010).
Surface Modification
- Studies have explored surface modification techniques using low-energy ion beams, demonstrating the formation of Si-O bonds and terminal trimethylsilyl ether formation on modified surfaces containing 1-Undecanaminium, 11-mercapto-N,N,N-trimethyl-, chloride (Evans et al., 2002).
Electrochemical Studies
- The compound has been involved in studies examining electrochemical behaviors. Self-assembled monolayers containing 1-Undecanaminium, 11-mercapto-N,N,N-trimethyl-, chloride were used on gold electrodes to assess the redox responses of various ferrocene derivatives (Takehara & Takemura, 1995).
Biomolecule Immobilization
- Research has been conducted on the use of silanes for the thiol functionalization of surfaces. Studies indicate that derivatives of 1-Undecanaminium, 11-mercapto-N,N,N-trimethyl-, chloride can effectively link biomolecules to substrate surfaces (McGovern & Thompson, 1998).
Polymer Network Formation
- The compound has been used to synthesize novel organotin network structures in chemical research, contributing to the formation of large macrocycles and complex polymer networks (Ma, Wang, & Zhang, 2008).
Monolayer Exchange Kinetics
- It has been a subject of study in understanding the exchange kinetics of alkanethiol monolayers, which are crucial in various surface science applications. This research provides insights into molecular compositions and domain characteristics at the nanometer level (Baralia, Duwez, Nysten, & Jonas, 2005).
Chemical Solubility Studies
- The compound has been referenced in the synthesis and characterization of N,N,N-Trimethyl chitosan chloride (TMC), which is noted for its improved aqueous solubility compared to native chitosan (Sieval et al., 1998).
Safety and Hazards
properties
IUPAC Name |
trimethyl(11-sulfanylundecyl)azanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31NS.ClH/c1-15(2,3)13-11-9-7-5-4-6-8-10-12-14-16;/h4-14H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCWLLVFKQHEIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCCCCCCCCCS.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32ClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649532 |
Source


|
| Record name | N,N,N-Trimethyl-11-sulfanylundecan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Undecanaminium, 11-mercapto-N,N,N-trimethyl-, chloride | |
CAS RN |
225790-17-0 |
Source


|
| Record name | N,N,N-Trimethyl-11-sulfanylundecan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



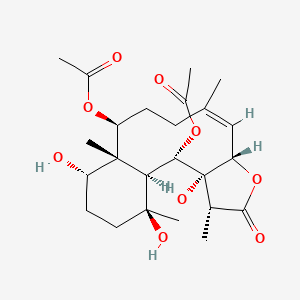

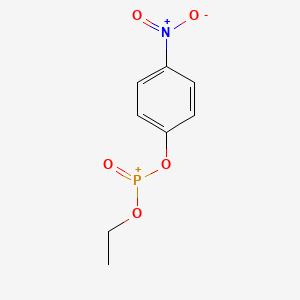
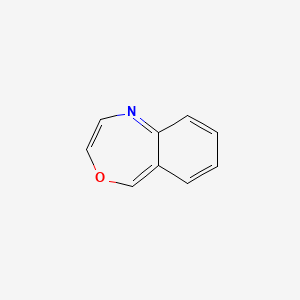
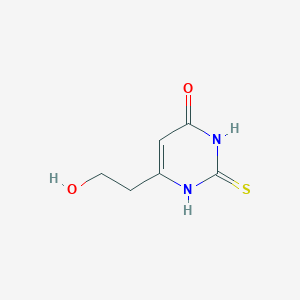
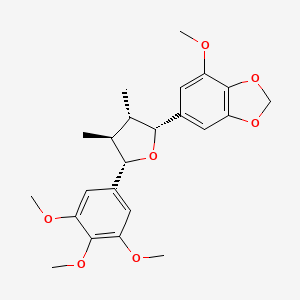
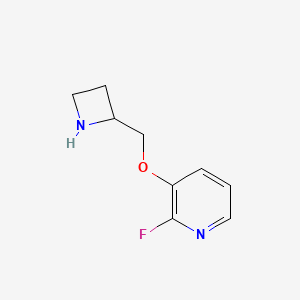
![methyl 7-[(1R,2S,3S)-3-hydroxy-2-(3-hydroxy-3-methyl-4-phenoxybut-1-ynyl)-5-oxocyclopentyl]heptanoate](/img/structure/B1262352.png)


